Meprobamate N-|A-D-Glucuronide Sodium Salt
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Overview
Description
Meprobamate N-|A-D-Glucuronide Sodium Salt is a derivative of meprobamate, a well-known anxiolytic drug. This compound is formed by the conjugation of meprobamate with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate N-|A-D-Glucuronide Sodium Salt typically involves the glucuronidation of meprobamate. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, liver microsomes or recombinant enzymes are used to catalyze the conjugation of meprobamate with glucuronic acid. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of meprobamate, followed by its glucuronidation using chemical or enzymatic methods. The product is then purified through crystallization or chromatography techniques to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Meprobamate N-|A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, meprobamate.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Meprobamate.
Substitution: Substituted glucuronide derivatives.
Scientific Research Applications
Meprobamate N-|A-D-Glucuronide Sodium Salt has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of meprobamate and its metabolites.
Biology: Studied for its role in the metabolism and excretion of meprobamate in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of Meprobamate N-|A-D-Glucuronide Sodium Salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This results in anxiolytic and sedative effects, similar to those of meprobamate.
Comparison with Similar Compounds
Similar Compounds
Meprobamate: The parent compound, known for its anxiolytic properties.
Glucuronide Metabolites: Other glucuronide conjugates of various drugs.
Benzodiazepines: A class of drugs with similar anxiolytic effects but different chemical structures.
Uniqueness
Meprobamate N-|A-D-Glucuronide Sodium Salt is unique due to its specific glucuronide conjugation, which affects its solubility, metabolism, and excretion. This compound provides valuable insights into the metabolism of meprobamate and serves as a useful tool in pharmacokinetic studies.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1/t7-,8-,9+,10-,11+,15?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMRHZKKVLZBPD-ZMPSTQQWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(COC(=O)N)COC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857972 |
Source
|
Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-28-3 |
Source
|
Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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